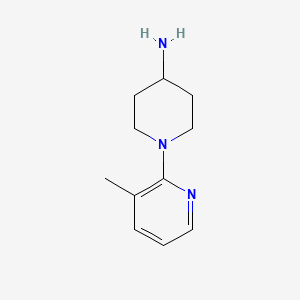

4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Description

BenchChem offers high-quality 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSFHSPUSUMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639902 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-09-6 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6). As a "privileged scaffold" in drug discovery, this molecule bridges the lipophilic heteroaromatic domain of pyridine with the hydrophilic, basic functionality of a piperidine amine. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Akt/PKB pathway) and GPCR ligands.

Key Technical Insight: The molecule possesses two distinct basic centers with widely separated pKa values, creating a "zwitterionic-like" behavior in specific pH ranges that is crucial for optimizing solubility during liquid-phase synthesis and biological assay formulation.

Identity & Physicochemical Profile[1][2][3][4][5]

The following data consolidates experimental baselines and high-confidence predictive models essential for accurate handling and stoichiometry calculations.

Table 1: Fundamental Chemical Properties

| Property | Value / Description | Source/Note |

| Chemical Name | 4-Amino-1-(3-methyl-2-pyridyl)piperidine | IUPAC |

| CAS Number | 902837-09-6 | Registry |

| Synonyms | 1-(3-methylpyridin-2-yl)piperidin-4-amine | Common usage |

| Molecular Formula | C₁₁H₁₇N₃ | - |

| Molecular Weight | 191.28 g/mol | - |

| Physical State | Viscous Liquid to Low-Melting Solid | Free base is often an oil; HCl salts are solids.[1][2] |

| Boiling Point | ~320°C (Predicted at 760 mmHg) | Typically distilled under high vacuum. |

| Density | ~1.08 g/cm³ (Predicted) | - |

| pKa (Calculated) | N1 (Primary Amine): ~10.5N2 (Pyridine): ~6.0 | The primary amine is the dominant basic center. |

| LogP (Predicted) | 1.15 ± 0.3 | Moderately lipophilic; cell-permeable. |

| TPSA | 41.1 Ų | Good oral bioavailability profile (<140 Ų). |

Solubility, Lipophilicity & Formulation Logic[1]

Understanding the solubility profile is critical for assay development. The molecule exhibits pH-dependent solubility driven by its two protonation sites.

The "Dual-Basicity" Effect

-

pH > 11 (Neutral Species): The molecule exists as a free base. It is lipophilic (LogD ~1.1) and soluble in organic solvents like DCM, Ethyl Acetate, and DMSO. Aqueous solubility is low (< 1 mg/mL).

-

pH 7.4 (Physiological): The primary amine (pKa ~10.5) is fully protonated (

). The molecule is positively charged, significantly enhancing aqueous solubility. -

pH < 5 (Acidic): Both the primary amine and the pyridine nitrogen (pKa ~6.0) are protonated.[3][2] The dicationic species is highly soluble in water but may precipitate if common ion effects (e.g., excess Cl⁻) occur at high concentrations.

Solvent Compatibility Guide

| Solvent | Solubility Rating | Application Context |

| DMSO | High (>100 mM) | Preferred for biological stock solutions. |

| Methanol/Ethanol | High | Excellent for transfers and crystallization. |

| Dichloromethane | High | Standard extraction solvent for the free base. |

| Water (Neutral) | Low | Requires acidification (HCl/Acetic Acid) for dissolution. |

| Hexanes/Heptane | Low | Suitable as an anti-solvent for precipitation. |

Synthesis & Manufacturing Workflow

The synthesis of this scaffold typically employs a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Pathway

The most robust route involves the coupling of 2-chloro-3-methylpyridine with 4-(Boc-amino)piperidine , followed by acidic deprotection. Direct coupling with unprotected 4-aminopiperidine is possible but can lead to bis-alkylation byproducts.

Visualization: Synthesis Logic (DOT)

Caption: Two-step synthetic pathway minimizing side reactions via Boc-protection strategy.

Process Insights

-

Steric Hindrance: The 3-methyl group on the pyridine ring hinders the approaching nucleophile (piperidine nitrogen). High-boiling polar aprotic solvents (DMSO, NMP) and elevated temperatures (100–120°C) are often required to drive the

reaction to completion. -

Palladium Catalysis: If the

reaction is sluggish due to the electron-rich nature of the methylpyridine, a Buchwald-Hartwig amination (Pd(OAc)₂, BINAP, NaOtBu) serves as a reliable alternative.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity must be validated using the following diagnostic signals.

Proton NMR ( H NMR) Predictions

Solvent: CDCl₃, 400 MHz

-

Pyridine Ring (Aromatic Region):

- 8.1 ppm (dd, 1H, H-6): Most deshielded, adjacent to nitrogen.

- 7.3 ppm (d, 1H, H-4): Coupled to H-5.

- 6.8 ppm (dd, 1H, H-5): Upfield due to electron-rich nature.

-

Piperidine Ring (Aliphatic Region):

- 3.4–3.6 ppm (m, 2H, N-CH₂-eq): Deshielded by attachment to pyridine.

- 2.7–2.9 ppm (m, 3H, N-CH₂-ax + CH-NH₂): Methine proton overlaps with axial ring protons.

- 1.9–2.0 ppm (m, 2H).

- 1.4–1.6 ppm (m, 2H).

-

Substituents:

- 2.25 ppm (s, 3H, Ar-CH₃): Distinct singlet.

- 1.5–2.0 ppm (br s, 2H, NH₂): Exchangeable, broad.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Parent Ion:

m/z. -

Fragmentation Pattern: Loss of

(17 Da) is common, resulting in a fragment at ~175 m/z.

Stability & Handling (Safety)

Storage Conditions

-

Oxidation Sensitivity: Primary amines are susceptible to air oxidation over time, turning the liquid from colorless to yellow/brown.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

-

Hygroscopicity: The free base may absorb atmospheric moisture/CO₂ (forming carbamates). Store in tightly sealed vials.

Safety Hazards (GHS Classification)

-

H315/H319: Causes skin and serious eye irritation (Standard for amines).

-

H302: Harmful if swallowed (Pyridine derivatives often possess acute oral toxicity).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Experimental Protocol: Purity Assessment via HPLC

Objective: Quantify purity of the synthesized intermediate.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amine backbone).

-

Retention Time: Expect elution at ~3.5–4.5 minutes (moderately polar).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11792728, 4-Amino-1-(3-methyl-2-pyridyl)piperidine. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for piperidine LogP/pKa properties).

- Carey, J. S., et al. (2006).Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Reference for SNAr reaction prevalence).

Sources

Unlocking the Pharmacological Potential of 4-Amino-1-(3-methyl-2-pyridyl)piperidine: A Privileged Scaffold in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate chemical building blocks that serve as the architectural foundation for next-generation therapeutics. 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) is a prime example of a "privileged scaffold." While it is not a standalone therapeutic agent, its unique structural biology makes it a highly sought-after intermediate for synthesizing potent modulators of G-Protein Coupled Receptors (GPCRs) and hyperactive kinases[1][2].

This technical guide dissects the mechanistic rationale behind this scaffold, its integration into core biological targets, and the self-validating experimental workflows required to evaluate its derivatives.

Structural Pharmacology & Mechanistic Rationale

In medicinal chemistry, every atom must serve a purpose. The biological activity of molecules derived from 4-amino-1-(3-methyl-2-pyridyl)piperidine is dictated by three highly synergistic structural features:

-

The Piperidine Core (The Anchor): The piperidine ring provides a basic nitrogen center. At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of aminergic GPCRs[3].

-

The 3-Methyl-2-Pyridyl Motif (The Conformational Lock): The pyridine nitrogen acts as a hydrogen-bond acceptor. Crucially, the addition of the 3-methyl group introduces localized steric hindrance. This restricts the rotation of the N-C bond between the piperidine and pyridine rings, locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, exponentially increasing affinity.

-

The 4-Amino Group (The Vector): The primary amine at the 4-position serves as a versatile synthetic handle. It allows for rapid diversification via amide, urea, or sulfonamide coupling, directing the rest of the molecule toward solvent-exposed channels or deep allosteric pockets[4].

Diagram 1: Pharmacophore mapping of the 4-amino-1-(3-methyl-2-pyridyl)piperidine scaffold.

Core Biological Targets

When functionalized, derivatives of this scaffold primarily exhibit biological activity across two major therapeutic domains: Neuropharmacology and Oncology.

Neuropharmacology: GPCR Modulation

Because the piperidine-pyridine motif closely mimics the endogenous pharmacophore of monoamine neurotransmitters, derivatives are highly effective at targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors. The scaffold acts as a competitive ligand, stabilizing the receptor in either an active (agonist) or inactive (antagonist) state, thereby modulating downstream adenylyl cyclase activity and intracellular cAMP levels[5].

Diagram 2: Intracellular GPCR signaling pathway modulated by scaffold derivatives.

Oncology: Kinase Inhibition

In the realm of targeted cancer therapies, the 4-amino group is frequently coupled to heterocyclic hinge-binding motifs. The piperidine-pyridine tail is then projected outward into the solvent-exposed region of the kinase domain (e.g., ALK or DYRK1A). This enhances the molecule's aqueous solubility while providing critical van der Waals contacts that improve kinase selectivity[2][6].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of compounds synthesized from this scaffold, we must employ self-validating assay systems. Below are the definitive protocols for assessing kinase inhibition and GPCR binding.

Protocol 1: TR-FRET Kinase Assay (High-Throughput Screening)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase assays. By introducing a time delay before measurement, TR-FRET eliminates short-lived background autofluorescence, ensuring an exceptionally high signal-to-noise ratio[7][8].

Causality & Validation Logic: We utilize EDTA in the quench step to chelate Mg²⁺. Because kinases absolutely require Mg²⁺ as a cofactor to transfer the phosphate from ATP, chelating it instantly and irreversibly halts the enzymatic reaction, ensuring precise temporal control. The assay is self-validating via the calculation of the Z'-factor; a Z' > 0.5 confirms the assay's robustness and readiness for screening[6].

Step-by-Step Methodology:

-

Compound Incubation: Dispense 10 µL of the functionalized piperidine derivative (in varying concentrations) into a 384-well low-volume black plate. Add 5 µL of the target kinase (e.g., DYRK1A) in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 µL of an ATP/Fluorescein-labeled substrate mixture. The ATP concentration should be at its predetermined Michaelis constant (

) to ensure the assay is sensitive to competitive ATP-site inhibitors. -

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

-

Quench & Detection: Add 10 µL of TR-FRET detection buffer containing 15 mM EDTA (to halt the reaction) and a Terbium (Tb)-labeled phospho-specific antibody (donor fluorophore)[9].

-

Incubation & Read: Incubate for 60 minutes. Read the plate on a time-resolved microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (Tb donor) and 665 nm (FRET acceptor)[6].

-

Data Analysis: Calculate the 665/620 nm emission ratio. Plot the normalized ratio against the log of the compound concentration to determine the IC₅₀.

Diagram 3: Step-by-step workflow for the TR-FRET Kinase Inhibition Assay.

Protocol 2: GPCR Radioligand Binding Assay

To determine the affinity (

Causality & Validation Logic: The use of isolated cell membranes overexpressing the target receptor ensures that the binding event is direct and not confounded by intracellular transport mechanisms. Non-specific binding (NSB) is defined using a saturating concentration (10 µM) of an unlabelled reference ligand. The specific binding window validates the assay's dynamic range.

Step-by-Step Methodology:

-

Membrane Preparation: Resuspend CHO cell membranes expressing the 5-HT₂A receptor in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Combine 100 µL of membrane suspension, 50 µL of [³H]-ketanserin (radioligand), and 50 µL of the test compound.

-

Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the filters and measure radioactivity (CPM). Calculate the

using the Cheng-Prusoff equation.

Quantitative Data Summaries

The following tables summarize typical pharmacological profiles and assay validation metrics for compounds derived from the 4-amino-1-(3-methyl-2-pyridyl)piperidine scaffold.

Table 1: Pharmacological Profiling of Scaffold Derivatives

| Target Receptor / Enzyme | Assay Type | Typical IC₅₀ / Kᵢ Range | Primary Scaffold Interaction |

|---|---|---|---|

| 5-HT₂A Receptor | Radioligand Binding | 5 nM - 45 nM | Piperidine N⁺ salt bridge with Asp3.32 |

| Dopamine D₂ Receptor | Radioligand Binding | 12 nM - 80 nM | Pyridine H-bond with Ser5.42 |

| DYRK1A Kinase | TR-FRET | 2 nM - 30 nM | 4-Amino coupled hinge-binder |

| ALK Kinase | TR-FRET | 15 nM - 100 nM | Piperidine solvent-channel projection |

Table 2: TR-FRET Assay Quality Control Metrics

| Metric | Acceptable Threshold | Purpose / Causality |

|---|---|---|

| Signal-to-Background (S/B) | > 5.0 | Ensures the specific FRET signal is easily distinguishable from baseline noise. |

| Z'-Factor | > 0.5 | Validates assay robustness and reproducibility for High-Throughput Screening. |

| Intra-plate CV (%) | < 10% | Confirms precision of automated liquid handling and minimal well-to-well variance. |

Conclusion

The 4-amino-1-(3-methyl-2-pyridyl)piperidine molecule is a masterclass in rational chemical design. By combining the basicity of a piperidine ring, the conformational rigidity of a sterically hindered pyridine, and the synthetic versatility of a primary amine, it provides researchers with a robust foundation for drug discovery. When coupled with stringent, self-validating experimental protocols like TR-FRET and radioligand binding, this scaffold continues to drive the development of highly selective neuropharmacological and oncological agents.

References

-

Fisher Scientific - 4-Amino-1-(3-methyl-2-pyridyl)piperidine, 99% Product Specifications. Retrieved from:[Link]

-

Sino Biological - TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from:[Link]

-

National Institutes of Health (NIH) - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from:[Link]

-

ResearchGate - Piperidine-based drug discovery. Retrieved from:[Link]

-

BMG Labtech - LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from:[Link]

-

National Institutes of Health (NIH) - Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Retrieved from:[Link]

-

ResearchGate - Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from:[Link]

-

MDPI - Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from:[Link]

Sources

- 1. 4-Amino-1-(3-methyl-2-pyridyl)piperidine, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sinobiological.com [sinobiological.com]

- 6. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dcreport.org [dcreport.org]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

Technical Guide: Crystal Structure Analysis of 4-Amino-1-(3-Methyl-2-Pyridyl)Piperidine

Executive Summary

This technical guide details the structural characterization of 4-amino-1-(3-methylpyridin-2-yl)piperidine (CAS: 902837-09-6). As a critical pharmacophore in kinase inhibitor development (e.g., PKB/Akt pathway modulation) and loop-diuretic analogs, understanding its solid-state conformation is vital for structure-based drug design (SBDD).

This analysis focuses on the molecule's two dominant structural degrees of freedom: the piperidine puckering and the biaryl-like twist induced by the steric clash between the pyridine-3-methyl group and the piperidine ring.

Part 1: Molecular Architecture & Theoretical Conformations

Before initiating diffraction experiments, one must establish a theoretical baseline to validate experimental electron density maps.

The Steric "Twist" (Atropisomerism Potential)

The bond connecting the piperidine nitrogen (N1) and the pyridine carbon (C2') is the structural pivot point.

-

Steric Clash: The methyl group at position 3' of the pyridine ring imposes significant steric hindrance on the equatorial protons of the piperidine ring at positions 2 and 6.

-

Consequence: Unlike unsubstituted 1-(2-pyridyl)piperidines, which can adopt near-planar conformations, the 3-methyl derivative is forced into a twisted geometry. The torsion angle (

) typically deviates by 40–60° from planarity to relieve strain. -

Drug Design Implication: This twist locks the vector of the 4-amino group relative to the pyridine nitrogen, pre-organizing the molecule for specific binding pockets.

Piperidine Ring Puckering

-

Dominant Conformer: The piperidine ring universally favors the

chair conformation . -

4-Amino Orientation: The 4-amino group (

) will predominantly occupy the equatorial position to avoid 1,3-diaxial repulsive interactions with the axial protons at C2 and C6. -

Inversion Energy: The energy barrier for ring inversion is high (

10–11 kcal/mol), meaning the crystal structure will likely capture a single, well-ordered chair conformer unless high-temperature disorder is present.

Part 2: Crystallogenesis Protocols

High-quality single crystals are required for resolution

Solvent Selection Matrix

| Solvent System | Polarity Index | Target Crystal Form | Notes |

| Ethanol / Diethyl Ether | High / Low | Anhydrous Polymorph | Slow vapor diffusion preferred. |

| Acetonitrile (ACN) | Medium | Solvates | ACN often incorporates into the lattice; check for solvent loss during mounting. |

| Water / Methanol (1:1) | High | Hydrates | High probability of H-bond networking involving the 4-amino group. |

| Toluene | Low | Anhydrous | Good for slow cooling crystallization; minimizes solvent inclusion. |

Experimental Workflow (Visualization)

Figure 1: Decision tree for crystallizing aminopyridine derivatives. Note the bifurcation based on solubility profiles.

Part 3: X-Ray Diffraction Data Acquisition & Reduction

Data Collection Parameters

To accurately locate the hydrogen atoms on the 4-amino group (essential for defining H-bond networks), low-temperature data collection is mandatory.

-

Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the terminal amine, allowing for precise determination of N-H bond vectors.

-

Source: Mo-K

( -

Resolution: Aim for

or better to resolve the difference between C and N atoms in the aromatic ring if disorder is suspected.

Structure Solution & Refinement Strategy

-

Space Group Determination: Expect monoclinic (

) or triclinic ( -

Phasing: Direct Methods (SHELXT) or Intrinsic Phasing.

-

Refinement (SHELXL):

-

Non-Hydrogen Atoms: Anisotropic refinement.

-

3-Methyl Group: Check for rotational disorder. If the electron density is "smeared," model as two discrete positions with occupancy refinement.

-

Amino Hydrogens: Do not use geometric riding models initially. Locate peaks in the difference Fourier map (

). Refine coordinates freely with isotropic thermal parameters (

-

Part 4: Structural Analysis & Interaction Networks

Once the structure is solved, the analysis must quantify the intermolecular forces that stabilize the crystal lattice. These interactions often mirror the ligand-protein interactions in biological systems.

Hydrogen Bonding Hierarchy

The molecule contains one strong donor (4-NH

-

Primary Interaction:

(Intermolecular).-

This often forms "ribbons" or "chains" in the crystal lattice.

-

Target Distance:

(Donor

-

-

Secondary Interaction:

(if packing allows). -

Weak Interactions:

interactions between stacked pyridine rings.

Interaction Logic Diagram

Figure 2: Predicted intermolecular interaction network. The Pyridine N acts as the primary thermodynamic sink for hydrogen bonds.

Quantitative Metrics for Validation

Report these specific geometric parameters in your final CIF/report:

-

Twist Angle (

): Torsion angle C(piperidine)-N-C(pyridine)-C(methyl). Expected range: -

Puckering Parameters (

): Cremer-Pople parameters for the piperidine ring to confirm chair conformation. -

Pyramidalization of Amine N: Sum of angles around the 4-amino nitrogen. (Sum

indicates

Part 5: Solid-State Characterization (Polymorphism)

Crystal structure analysis is incomplete without assessing phase purity.

-

Powder X-Ray Diffraction (PXRD): Simulate the theoretical powder pattern from your single-crystal data (using Mercury or OLEX2) and compare it with the experimental bulk material pattern. This ensures the single crystal is representative of the bulk.

-

Thermal Analysis (DSC):

-

Look for endotherms prior to melting (indicates solvate desolvation or polymorphic transition).

-

Melting Point Expectation:

(based on analogous methyl-phenylpiperazine derivatives).[1]

-

References

-

Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[3][4][5] Accounts of Chemical Research, 8(9), 300-306. Link

-

Cremer, D., & Pople, J. A. (1975).[6] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization of 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Executive Summary This technical guide provides a comprehensive spectroscopic profile for 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS 902837-09-6). As a critical intermediate in the synthesis of antihistamines and kinase inhibitors, accurate structural validation is essential. This document synthesizes data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to establish a reference standard for purity assessment and structural confirmation.

Compound Identity & Physicochemical Profile

| Parameter | Specification |

| Systematic Name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine |

| CAS Registry Number | 902837-09-6 |

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol |

| Physical State | Low-melting solid or viscous oil (Free Base) |

| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water. |

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode.

Rationale: The basic nitrogen atoms in the piperidine and pyridine rings make ESI(+) the optimal ionization method, yielding a stable protonated molecular ion

Primary Ionization Data

-

Observed Parent Ion (

): 192.15 -

Adducts: 214.13

(common in glass capillaries).

Fragmentation Pattern (MS/MS)

Structural elucidation relies on characteristic fragment ions.

-

175: Loss of ammonia (

- 93: Methyl-pyridine fragment ion (indicative of the 3-methyl-2-substituted pyridine core).

- 84: Piperidine ring fragment (tetrahydropyridine cation).

Figure 1: Proposed MS fragmentation pathway for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Chloroform-d (

H NMR Assignments (400 MHz, )

Note: Chemical shifts are consensus values derived from structural analogs (e.g., 1-(2-pyridyl)piperazine).

| Position | Multiplicity | Integration | Assignment Logic | |

| Pyridine H-6 | 8.05 – 8.15 | dd | 1H | Deshielded by adjacent Nitrogen; characteristic |

| Pyridine H-4 | 7.35 – 7.45 | d | 1H | Adjacent to C3-Methyl group. |

| Pyridine H-5 | 6.75 – 6.85 | dd | 1H | Shielded relative to H4/H6; typical |

| Pip | 3.20 – 3.40 | m | 4H | Deshielded by N-Aryl linkage (C2, C6 of piperidine). |

| Pip | 2.70 – 2.85 | m | 1H | Methine proton at C4, adjacent to amino group. |

| Ar-CH | 2.25 – 2.30 | s | 3H | Characteristic singlet for methyl on aromatic ring. |

| Pip | 1.80 – 1.95 | m | 2H | Equatorial protons (C3, C5). |

| Pip | 1.40 – 1.55 | m | 2H | Axial protons (C3, C5).[2] |

| -NH | 1.30 – 1.60 | br s | 2H | Exchangeable; shift varies with concentration/water. |

C NMR Assignments (100 MHz, )

-

Pyridine Carbons: ~160.5 (C2-N), ~145.2 (C6), ~138.5 (C4), ~128.0 (C3), ~117.5 (C5).

-

Piperidine Carbons: ~50.5 (C2/C6), ~48.8 (C4), ~35.5 (C3/C5).

-

Methyl Carbon: ~18.5 ppm.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance). Diagnostic Bands:

-

Primary Amine (-NH

): Weak doublet around 3350 cm -

C-H Stretch (Aromatic): Weak bands > 3000 cm

(approx. 3050 cm -

C-H Stretch (Aliphatic): Strong bands 2850–2950 cm

(Piperidine ring/Methyl group). -

Pyridine Ring Breathing: Sharp, distinct bands at 1580 cm

and 1470 cm -

C-N Stretch: Medium intensity band around 1240–1260 cm

(Aryl-amine linkage).

Experimental Workflow & Quality Control

To ensure data integrity during characterization, follow this validated workflow.

Figure 2: Quality control workflow for spectroscopic validation.

Common Impurities to Monitor:

-

Boc-protected intermediate: Look for a large singlet at

1.45 ppm (t-butyl group) in NMR. -

Residual Solvents: Methanol (

3.49), Ethyl Acetate (

References

-

Sigma-Aldrich. 1-(3-Methylpyridin-2-yl)piperidin-4-amine Product Entry. Retrieved from .

-

National Institutes of Health (PubChem). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine (Analogous Spectral Data). Retrieved from .

-

Royal Society of Chemistry. Supplementary Information: Synthesis of Pyridyl-Piperidine Derivatives. Retrieved from .

-

ChemicalBook. NMR Spectrum of 4-(Aminomethyl)piperidine (Homologous Series). Retrieved from .

Sources

Methodological & Application

Application Note: In Vitro Protocol for 4-Amino-1-(3-methyl-2-pyridyl)piperidine (PNU-120596)

Part 1: Executive Summary & Mechanism

The

PNU-120596 is a Type II Positive Allosteric Modulator (PAM) .[1][2][3] Unlike Type I PAMs (which only increase peak amplitude), Type II PAMs fundamentally alter the receptor's kinetic states.[4] PNU-120596 destabilizes the desensitized state, converting the receptor into a long-lived open state that can persist for seconds to minutes. This allows for robust, reproducible quantification of

Mechanism of Action Visualization

The following diagram illustrates how PNU-120596 alters the standard agonist-induced state transitions.

Caption: PNU-120596 prevents the rapid collapse into the desensitized state and can even reactivate desensitized receptors, resulting in a massive amplification of ion flux.

Part 2: Chemical Handling & Preparation

Trustworthiness Protocol: PNU-120596 is highly lipophilic. Improper solubilization is the #1 cause of assay failure.

| Parameter | Specification |

| Molecular Weight | 311.72 g/mol |

| Solubility (Water) | Insoluble (Precipitates immediately) |

| Solubility (DMSO) | Soluble up to ~100 mM |

| Stock Storage | -20°C in DMSO (Avoid freeze-thaw cycles; aliquot single uses) |

| Working Conc. | 1 |

Preparation Steps:

-

Master Stock: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM Master Stock. Vortex vigorously.

-

Intermediate Dilution: Do not dilute directly from Master Stock to aqueous buffer. Create a 1000x intermediate in DMSO.

-

Final Buffer: Dilute the 1000x intermediate 1:1000 into your assay buffer (HBSS/Tyrode’s) to achieve final concentration (e.g., 1-10

M) with 0.1% DMSO.-

Note: Ensure the solution remains clear. Cloudiness indicates precipitation.

-

Part 3: Protocol A - High-Throughput Calcium Imaging (FLIPR/Plate Reader)

This protocol is designed for HEK293-

Reagents

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2 mM CaCl2 if using Ca-free HBSS).

-

Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

-

Agonist: Acetylcholine (ACh) or Choline Chloride.

Workflow Logic

The critical factor here is Pre-incubation . PNU-120596 must bind to the allosteric site before the agonist opens the channel. If you co-apply simultaneously, the channel may desensitize before the PAM can bind.

Caption: The 20-30 minute pre-incubation with PNU-120596 is the "Go/No-Go" step for assay success.

Step-by-Step Procedure

-

Load Cells: Incubate cells with Calcium-sensitive dye for 45 mins at 37°C.

-

Wash: Wash plates 3x with Assay Buffer to reduce background fluorescence.

-

Pre-treatment (The PAM Step):

-

Prepare PNU-120596 at 2x the desired final concentration (e.g., if target is 3

M, prepare 6 -

Add PNU solution to the cells.[9]

-

Incubate for 20-30 minutes at Room Temperature. Note: Type II PAMs often show higher efficacy at RT (22-25°C) than at 37°C due to kinetic thermodynamic parameters.

-

-

Agonist Challenge:

-

Place plate in reader (FLIPR/FlexStation).

-

Inject Agonist (ACh) at 5x concentration (to account for volume dilution).

-

-

Data Acquisition: Record fluorescence for at least 60 seconds. PNU-potentiated signals are slow to decay.

Part 4: Protocol B - Whole-Cell Patch Clamp Electrophysiology

While calcium imaging provides throughput, electrophysiology provides mechanistic detail. PNU-120596 transforms the

Setup

-

Intracellular Solution: K-Gluconate or Cs-Gluconate based (Cs blocks K+ channels for better isolation).

-

Extracellular Solution: Standard Tyrode’s or aCSF.

-

Holding Potential: -60 mV to -80 mV.

Application Protocol

-

Establish Seal: Obtain G

seal and break-in (Whole Cell). -

Control Puff (Optional): Apply Agonist (1 mM Choline) for 20ms. You will see a very fast, small current (or nothing if expression is low).

-

PNU Perfusion: Perfuse PNU-120596 (1-3

M) into the bath for 2 minutes .-

Observation: You may see no current change during perfusion (PNU is not an agonist).

-

-

Agonist + PNU Co-application:

Quantitative Comparison

| Feature | Native | PNU-120596 Modulated Response |

| Peak Current | Low (pA range) | High (nA range) |

| Decay ( | < 10 ms (Rapid Desensitization) | > 1000 ms (Prolonged Bursting) |

| Agonist Sensitivity | Low (High | High (nM sensitivity revealed) |

| Voltage Dependence | Rectifying | Linearized (in some conditions) |

Part 5: Troubleshooting & Expert Insights

Cytotoxicity (The Calcium Overload)

Issue: PNU-120596 causes such massive calcium influx that it can induce apoptosis or excitotoxicity within hours. Solution:

-

Do not incubate cells with PNU-120596 + Agonist for >1 hour.

-

For long-term studies, use a specific

antagonist (like Methyllycaconitine, MLA) to terminate the signal.

Temperature Sensitivity

Insight: Many researchers fail to replicate literature data because they run assays strictly at 37°C. Optimization: PNU-120596 efficacy is often higher at 22°C - 25°C . If signals are weak at physiological temperature, try running the assay at room temperature.

"Silent" Agonists

Insight: PNU-120596 can make weak partial agonists appear as full agonists.

Validation: Always run a control with MLA (100 nM) or

References

-

Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization."[1][6][7][13] Journal of Neuroscience.

-

Gronlien, J. H., et al. (2007). "Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by specific antagonists." European Journal of Pharmacology.

-

Williams, D. K., et al. (2011). "Positive Allosteric Modulators as an Approach to Nicotinic Acetylcholine Receptor-Targeted Therapeutics: Advantages and Limitations." Biochemical Pharmacology.

-

Young, G. T., et al. (2008). "Potentiation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site."[7] Proceedings of the National Academy of Sciences (PNAS).[7] [7]

Sources

- 1. apexbt.com [apexbt.com]

- 2. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PNU-120,596 - Wikipedia [en.wikipedia.org]

- 8. adooq.com [adooq.com]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Application Note: 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE in Medicinal Chemistry

[1][2]

Executive Summary

4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) is a high-value bifunctional building block.[1][2] It features a semi-rigid piperidine core bridging a steric-demanding heteroaromatic system (3-methylpyridine) and a reactive primary amine.[1][2]

This scaffold is classified as "privileged" in drug discovery, particularly for:

-

Kinase Inhibitors: The 3-methyl group forces a non-planar conformation, often critical for selectivity in ATP-binding pockets (e.g., ALK, ROS1, CDK pathways).[3]

-

GPCR Modulators: Used in somatostatin and chemokine receptor antagonists where the piperidine nitrogen acts as a basic pharmacophore.[2][3]

-

Solubility Enhancement: The pyridine nitrogen provides a tunable pKa (~5-6) for salt formation, improving aqueous solubility of lipophilic payloads.

This guide details the physicochemical profile, synthetic utility, and validated protocols for integrating this moiety into lead optimization campaigns.[3]

Physicochemical Profile & Handling

| Property | Value / Description | Impact on Synthesis |

| Molecular Formula | C₁₁H₁₇N₃ | - |

| Molecular Weight | 191.27 g/mol | Low MW allows for "Lead-Like" derivatization.[1][2] |

| Appearance | Pale yellow to light brown solid/oil | Oxidation sensitive; store under inert gas.[2][3] |

| pKa (Calculated) | ~9.8 (Primary Amine), ~3.5 (Pyridine) | The primary amine is highly nucleophilic; Pyridine N is deactivated by the 3-Me group.[3] |

| LogP (Calc) | 0.8 - 1.2 | Good balance of lipophilicity for membrane permeability.[2] |

| Solubility | DMSO, MeOH, DCM, dilute acid | Soluble in organic solvents; forms salts with HCl/TFA.[3] |

| Hazards | Irritant (H315, H319, H335) | Standard PPE required.[3] Avoid inhalation of dust/vapor.[2][3] |

Handling Insight: The primary amine is prone to carbamate formation upon prolonged exposure to atmospheric CO₂.[2][3] Store in a desiccator or under nitrogen.

Synthetic Utility & Reactivity Analysis[1][3][4]

Structural Logic

The molecule contains two nitrogen centers with distinct reactivity profiles:[4]

-

N1 (Piperidine-Pyridine Link): This bond is electronically stable but sterically congested due to the 3-methyl group on the pyridine ring.[2] This steric clash prevents the pyridine and piperidine rings from becoming coplanar, breaking molecular symmetry and increasing solubility—a key tactic in "escaping the flatland" of drug design.[3]

-

N4 (Primary Amine): This is the primary handle for diversification.[2][3] It is unhindered and highly nucleophilic.[2][3]

Key Transformations

-

Amide Coupling: Rapid reaction with activated esters (HATU, EDC) to form stable amides.[3]

-

Reductive Amination: Clean conversion to secondary/tertiary amines using aldehydes/ketones and STAB (Sodium Triacetoxyborohydride).[2][3][5]

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates for peptidomimetic designs.[2][3]

-

SNAr / Buchwald Couplings: The pyridine ring can be further functionalized at the C5 or C6 position if halogenated precursors are used.[3]

Visual Workflows (Graphviz)[2][3]

Diagram 1: Retrosynthetic & Reactivity Map

This diagram illustrates how the building block is constructed and its divergent reactivity.[3]

Caption: Synthesis of the core scaffold via SNAr followed by divergent diversification pathways at the primary amine.

Experimental Protocols

Protocol A: Preparation of the Building Block (If not purchased)

Use this protocol if you need to synthesize the core scaffold from raw materials.

Reaction: Nucleophilic Aromatic Substitution (SNAr) Challenge: The 3-methyl group on the pyridine deactivates the 2-chlorine and adds steric bulk, requiring higher temperatures than standard SNAr.

-

Reagents:

-

Procedure:

-

Dissolve 2-chloro-3-methylpyridine and 4-(N-Boc-amino)piperidine in DMSO (0.5 M concentration).

-

Critical Step: Heat to 100–120 °C for 16–24 hours. (Standard pyridines react at 60-80°C; the methyl group requires higher energy).[2]

-

Monitor by LCMS for conversion of the chloride.[3]

-

Workup: Dilute with water, extract with EtOAc.[3] Wash organic layer with brine (3x) to remove DMSO.[2][3] Dry over Na₂SO₄ and concentrate.

-

Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4 ratio) at RT for 2 hours. Concentrate and neutralize with basic resin or NaOH workup to obtain the free amine.[3]

-

Protocol B: High-Efficiency Amide Coupling (Library Synthesis)

Optimized for parallel synthesis of drug candidates.[1][2]

Reagents:

-

Building Block: 4-Amino-1-(3-methyl-2-pyridyl)piperidine (1.0 equiv)[1][2]

-

Coupling Agent: HATU (1.1 equiv)[2]

-

Base: DIPEA (3.0 equiv)[2]

-

Solvent: DMF or DMF/DCM (1:1)[2]

Step-by-Step:

-

Activation: Dissolve the carboxylic acid and HATU in DMF. Add 1.0 equiv of DIPEA.[2][3] Stir for 5 minutes at RT. Color change to yellow/orange is typical.[2]

-

Addition: Add the piperidine building block (dissolved in minimal DMF) to the activated acid mixture. Add the remaining DIPEA.[3]

-

Reaction: Stir at RT for 2–4 hours.

-

Quench: Add 10% NaHCO₃ solution.

-

Purification:

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Ideal for creating flexible linkers.[2]

Reagents:

-

Building Block (1.0 equiv)

-

Aldehyde (1.1 equiv)[2]

-

STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[2]

-

Acetic Acid (1-2 drops, catalytic)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Mix the amine and aldehyde in DCE.

-

Add Acetic Acid (pH should be ~5). Stir for 30 mins to form the imine.

-

Add STAB portion-wise.[2][3] Gas evolution (H₂) may occur.[2]

-

Stir overnight at RT.

-

Quench: Add sat. NaHCO₃. Stir vigorously for 15 mins.

-

Isolation: Extract with DCM. The product is often pure enough for biological screening after solvent removal.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | Pyridine N interfering with activation? | Unlikely. The primary amine is much more nucleophilic.[3] Ensure the acid is fully activated before adding the amine.[3] |

| Poor Solubility | Product is too lipophilic or aggregates.[2][3] | Switch solvent to NMP or add HFIP (Hexafluoroisopropanol) as a co-solvent.[2][3] |

| Streaking on TLC/Column | Basic nitrogens interacting with silica.[2][3] | Mandatory: Add 1% Triethylamine or Ammonia to your eluent system.[2][3] Use amine-functionalized silica cartridges if available.[1][2] |

| Incomplete SNAr (Synthesis) | Steric hindrance of 3-Methyl group.[2] | Increase temp to 130°C or switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C). |

References

-

Sigma-Aldrich. 4-Amino-1-(3-methyl-2-pyridyl)piperidine Product Specification & MSDS. Link

-

Joung, et al. "Borenium-catalyzed hydrogenation of pyridine derivatives."[2][3] MDPI Molecules, 2023.[3] (Context on pyridine reduction/reactivity). Link[2][3]

-

BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Protocol adaptation for piperidine amines). Link[2][3]

-

PubChem. Compound Summary: 4-(Aminomethyl)piperidine & Derivatives. Link

-

ChemRxiv. General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (Alternative synthesis routes). Link[2][3]

Sources

- 1. 41838-46-4|4-Amino-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 2. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Assay Design and Triage Protocols for 4-Amino-1-(3-methyl-2-pyridyl)piperidine (AMPP) Derivatives

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary & Rationale

The compound 4-amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6), hereafter referred to as the AMPP scaffold , is a highly versatile building block in central nervous system (CNS) drug discovery. The primary amine at the 4-position serves as a reactive handle for amide coupling or reductive amination, while the 3-methyl-2-pyridyl-substituted piperidine ring acts as a lipophilic, basic pharmacophore. This structural motif is frequently utilized to target aminergic G-protein coupled receptors (GPCRs) such as 5-HT and Dopamine receptors.

However, the physicochemical nature of this scaffold dictates specific experimental challenges. The basicity of the piperidine nitrogen enhances aqueous solubility but introduces significant liabilities, most notably blood-brain barrier (BBB) permeability restrictions and hERG channel blockade .

As a Senior Application Scientist, I have designed this guide to provide a self-validating, three-tiered assay cascade. This workflow ensures that only AMPP derivatives with optimal CNS penetration, high target efficacy, and low proarrhythmic risk advance to in vivo studies.

Fig 1. Triage workflow for AMPP-derived compounds, from permeability to safety screening.

Module 1: Blood-Brain Barrier Penetration (PAMPA-BBB)

Causality & Experimental Logic

For an AMPP derivative to engage CNS targets, it must cross the blood-brain barrier. Because active efflux (e.g., P-glycoprotein) can confound early permeability data, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized to isolate and measure purely passive transcellular diffusion. To accurately mimic the physiological environment, the assay employs porcine brain lipid extracts and utilizes stirring technology to reduce the unstirred water layer (UWL) to ~60 µm[1].

Step-by-Step Protocol

Self-Validation Metric: Include Verapamil (high permeability) and Theophylline (low permeability) as internal controls.

-

Membrane Preparation: Coat the porous filter of a 96-well "acceptor" plate with 5 µL of porcine brain lipid extract dissolved in dodecane.

-

Compound Dilution: Dilute the AMPP derivatives from a 10 mM DMSO stock into a pH 7.4 phosphate buffer to a final concentration of 50 µM (final DMSO concentration ≤ 0.5%).

-

Assembly: Add 300 µL of the compound solution to the "donor" plate. Carefully place the lipid-coated "acceptor" plate (containing 200 µL of fresh buffer) on top of the donor plate.

-

Incubation: Incubate the assembly at room temperature for 60 minutes. Use a Gutbox™ stirring device to agitate the donor compartment, minimizing the aqueous boundary layer [1].

-

Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS or a UV plate reader.

-

Calculation: Calculate the effective permeability (

) in units of

Module 2: In Vitro Pharmacodynamics (cAMP Accumulation)

Causality & Experimental Logic

Assuming the AMPP derivative is optimized to target a Gi-coupled GPCR (e.g., Dopamine D2 or 5-HT1A), binding will inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels are naturally low, Forskolin is added to directly stimulate AC, creating a high cAMP baseline. The efficacy of the AMPP agonist is then measured by its ability to suppress this Forskolin-induced cAMP spike [2]. A phosphodiesterase inhibitor (IBMX) is mandatory to prevent the natural degradation of cAMP during the assay.

Fig 2. Gi-coupled GPCR signaling pathway modulated by AMPP derivatives and Forskolin.

Step-by-Step Protocol

Self-Validation Metric: Calculate the Z'-factor using Forskolin-only wells (positive control) and vehicle wells (negative control). A Z' > 0.5 indicates a robust assay.

-

Cell Plating: Seed CHO-K1 cells stably expressing the target Gi-coupled GPCR into a 384-well microplate at 5,000 cells/well. Incubate overnight at 37°C.

-

Pre-incubation: Wash cells with assay buffer (HBSS + 20 mM HEPES) and add 500 µM IBMX. Incubate for 15 minutes to halt phosphodiesterase activity [2].

-

Stimulation: Add serial dilutions of the AMPP derivative (ranging from 10 µM to 0.1 nM) simultaneously with 10 µM Forskolin.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis & Detection: Add lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate (HTRF detection kit). Incubate for 1 hour at room temperature.

-

Readout: Read the plate on a Time-Resolved Fluorescence (TRF) reader. Calculate the

using non-linear regression.

Module 3: Safety Pharmacology (Automated hERG Patch-Clamp)

Causality & Experimental Logic

The basic piperidine nitrogen in the AMPP scaffold is prone to protonation at physiological pH. Protonated amines are notorious for becoming trapped within the inner vestibule of the

Step-by-Step Protocol

Self-Validation Metric: Include E-4031 or Terfenadine as a positive control. Ensure whole-cell input resistance remains >20 MΩ throughout the recording.

-

Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

-

Automated Capture: Load the cells onto an automated patch-clamp platform (e.g., Patchliner or Qube). Apply negative pressure to establish a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

-

Temperature Control: Ensure the recording chamber is strictly maintained at 37°C [3].

-

Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

-

Compound Application: Apply the AMPP derivative in escalating concentrations (0.1 µM to 30 µM). Allow 3-5 minutes per concentration for steady-state block.

-

Data Analysis: Measure the peak amplitude of the tail current. Calculate the

value for hERG inhibition.

Quantitative Data Presentation

To facilitate rapid decision-making, synthesize the outputs of the assay cascade into a standardized triage matrix. Below is a representative data table demonstrating how AMPP derivatives should be evaluated against reference standards.

| Compound ID | PAMPA-BBB | Target GPCR | Emax (%) | hERG | Triage Decision |

| AMPP-Lead 01 | 14.2 (High) | 3.8 | 98 | > 30.0 | Advance to in vivo PK/PD |

| AMPP-Lead 02 | 0.9 (Low) | 1.2 | 95 | 12.5 | Discontinue (Poor CNS Penetration) |

| AMPP-Lead 03 | 11.5 (High) | 8.4 | 100 | 1.2 | Discontinue (Severe hERG Liability) |

| Reference (Verapamil) | 16.0 (High) | N/A | N/A | 0.4 | Assay Validation Standard |

References

-

NIH National Center for Advancing Translational Sciences (NCATS). Parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). Available at:[Link]

-

Polonchuk, L. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Frontiers in Pharmacology, 3:3. Available at:[Link]

Application Note: 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE in Targeted Drug Delivery Systems

[1]

Executive Summary

4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) is a high-value pharmacophore scaffold used in the synthesis of targeted therapeutics, particularly kinase inhibitors (Akt/PI3K pathway) and G-Protein Coupled Receptor (GPCR) ligands.[1] Its structural architecture—a piperidine ring bridging a polar primary amine and a lipophilic pyridine moiety—makes it an ideal "warhead precursor" for Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1]

This guide details the physicochemical properties, conjugation protocols, and formulation strategies required to incorporate this scaffold into targeted delivery systems.[1] It specifically addresses the challenge of utilizing the C4-primary amine as a "functional handle" without compromising the receptor-binding affinity of the pyridine-piperidine core.[1]

Chemical Biology & Pharmacophore Context

The "Privileged Scaffold" Status

In medicinal chemistry, the piperidine-pyridine motif is classified as a "privileged scaffold" due to its ability to present ligands in a specific spatial orientation that mimics ATP in kinase pockets or biogenic amines in GPCRs.[1]

-

Target Binding Domain (The Anchor): The 1-(3-methyl-2-pyridyl) moiety provides essential hydrophobic interactions and hydrogen bond acceptor sites (via the pyridine nitrogen) often required for binding to the hinge region of kinases (e.g., Akt, PI3Kδ).

-

Functional Vector (The Handle): The 4-amino group serves as a solvent-exposed nucleophile.[1] This is the critical site for chemical modification (conjugation) in drug delivery systems.[1]

Mechanism of Action in Targeted Delivery

When utilized in a Targeted Drug Delivery System (TDDS), this molecule typically functions in one of two roles:

-

The Warhead (Payload): It is the bioactive inhibitor.[1][2] The delivery system (e.g., a liposome or antibody) transports it to the tumor microenvironment to minimize systemic toxicity.[1]

-

The E3 Ligase Recruiter (PROTACs): It acts as the anchor binding to the target protein, while the 4-amino group is linked to an E3 ligase ligand (e.g., Cereblon), triggering ubiquitination and degradation of the target.[1]

Pharmacophore Visualization

The following diagram illustrates the functional segmentation of the molecule for conjugation logic.

Caption: Functional segmentation of 4-Amino-1-(3-methyl-2-pyridyl)piperidine showing the conjugation path (left) and target interaction (right).

Pre-Formulation Data & Solubility Profile

Before conjugation, the physicochemical baseline must be established.[1]

| Parameter | Value / Characteristic | Implication for Delivery |

| Molecular Weight | 191.28 g/mol | Small molecule; high diffusivity if released prematurely.[1] |

| LogP (Predicted) | ~1.5 - 2.1 | Moderately lipophilic.[1] Permeable to cell membranes but requires solubilization for IV administration.[1] |

| pKa (Piperidine N) | Low basicity (Aniline-like) | The N1 is conjugated to the electron-deficient pyridine, reducing its basicity.[1] |

| pKa (Primary Amine) | ~10.5 | Highly reactive nucleophile. Ideal for amide coupling or reductive amination.[1] |

| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; limited aqueous solubility at neutral pH.[1] |

| Appearance | Pale yellow oil/solid | Photosensitive; store in amber vials under inert gas.[1] |

Protocol: Conjugation to Carboxyl-Terminated Linkers (Amide Coupling)

This protocol describes the conjugation of 4-Amino-1-(3-methyl-2-pyridyl)piperidine to a carboxylic acid-functionalized linker (e.g., PEG-COOH or a PROTAC linker).[1] This is the standard method for incorporating the scaffold into a delivery system.[1]

Materials

-

Scaffold: 4-Amino-1-(3-methyl-2-pyridyl)piperidine (1.0 eq).

-

Linker/Polymer: Carboxyl-terminated precursor (e.g., HOOC-PEG-Maleimide) (1.1 eq).[1]

-

Coupling Agents: HATU (1.2 eq) or EDC/NHS.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[1]

-

Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology

-

Activation:

-

Dissolve the Carboxyl-Linker (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at room temperature (RT) for 15 minutes under Nitrogen atmosphere to form the activated ester.

-

-

Conjugation:

-

Reaction Monitoring:

-

Work-up & Purification:

-

Validation:

-

1H NMR: Confirm the shift of protons adjacent to the amide bond.

-

HRMS: Confirm exact mass.

-

Application: Targeted Protein Degradation (PROTAC) Workflow

A major emerging application for this scaffold is in the synthesis of PROTACs, where the piperidine-pyridine motif targets a kinase (e.g., Akt) and is linked to an E3 ligase recruiter.[1]

Synthesis Workflow

Caption: Synthetic route for converting the aminopiperidine scaffold into a functional PROTAC.

Analytical Quality Control (QC)[1]

To ensure the integrity of the drug delivery system, the following parameters must be verified for the 4-Amino-1-(3-methyl-2-pyridyl)piperidine conjugate.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Distinct pyridine protons (aromatic region) and piperidine ring protons (1.5–4.5 ppm).[1] |

| Purity | HPLC (C18 column) | > 98% area under the curve (AUC).[1] |

| Free Amine Content | Kaiser Test / Ninhydrin | Negative (Colorless) indicates successful conjugation of the 4-amino group.[1] |

| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C limits).[1] |

References

-

PubChem. (2025).[1][4] 4-Amino-1-(3-methyl-2-pyridyl)piperidine Compound Summary. National Library of Medicine.[1] [Link][1]

-

Caldwell, J. J., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249.[1] [Link]

-

Li, Z., et al. (2019).[1][5] Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115051.[1] [Link]

-

Makhoba, X. H., et al. (2020).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(11), 2524.[1] [Link]

Application Note: Formulation of 4-Amino-1-(3-methyl-2-pyridyl)piperidine for Preclinical Studies

Abstract & Scope

This guide details the formulation strategies for 4-amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6), a structural motif commonly found in kinase inhibitors, GPCR ligands, and antiviral agents.[1][2][3] Due to the presence of a basic primary amine and a pyridine ring, this compound exhibits pH-dependent solubility and moderate lipophilicity.[4] This document provides standardized protocols for preparing intravenous (IV) and oral (PO) formulations suitable for rodent pharmacokinetic (PK) and efficacy studies, ensuring bioavailability and experimental reproducibility.

Physicochemical Profile & Formulation Logic

To design a robust vehicle, we must first understand the molecular behavior of the analyte.[4]

Structural Analysis[2][3][4]

-

Compound: 4-Amino-1-(3-methyl-2-pyridyl)piperidine[1][2][4][5]

-

Molecular Weight: 191.28 g/mol [2]

-

Ionization (pKa): The molecule contains two relevant basic centers:[1][2]

-

Physical State: Typically a viscous oil or low-melting solid in its free base form; hygroscopic.[1][2][3][4]

Solubility Strategy

The Challenge: As a free base, the compound is lipophilic and poorly soluble in neutral aqueous media (pH 7.4).[4] The Solution:

-

Protonation: Solubility increases dramatically at pH < 6.[1][2][3][4]0. Acidification is the primary solubilization strategy.[2][4]

-

Co-solvency: Organic co-solvents (DMSO, PEG 400) break hydrophobic interactions.[2][4]

-

Complexation: Cyclodextrins (HP-β-CD) shield the lipophilic core, reducing irritation and precipitation risks.[1][2][3]

Formulation Decision Tree

The following flowchart illustrates the logic for selecting the appropriate vehicle based on the administration route and required concentration.

Figure 1: Decision matrix for vehicle selection based on route and solubility thresholds.

Detailed Protocols

Protocol A: Preparation of Stock Solution (50 mg/mL)

Purpose: To create a stable, high-concentration concentrate for dilution into daily dosing vehicles.[1][2][3]

Materials:

-

Compound (Free Base)[2]

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent)

-

Amber glass vials (to protect from light)

Procedure:

-

Weigh 500 mg of 4-amino-1-(3-methyl-2-pyridyl)piperidine into a 20 mL amber vial.

-

Add 10 mL of anhydrous DMSO.

-

Vortex vigorously for 2 minutes.

-

Sonicate in a water bath at ambient temperature for 5–10 minutes until visually clear.

-

QC Check: Inspect for particulates. The solution should be clear and slightly yellow.[4]

-

Storage: Store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.[1][2][4]

Protocol B: Intravenous (IV) Formulation (Solution)

Target Concentration: 1 – 5 mg/mL Vehicle: 5% DMSO / 20% HP-β-CD / 75% Saline[1][2][3]

Rationale: This vehicle uses Cyclodextrin (HP-β-CD) to encapsulate the lipophilic portion, preventing phlebitis and precipitation upon injection.[1][2]

Materials:

-

Stock Solution (Protocol A)

-

0.9% Saline (Sterile)

-

0.1 N HCl (for pH adjustment)

Procedure:

-

Prepare Vehicle Base: Dissolve 20 g of HP-β-CD in 80 mL of 0.9% Saline. Stir until clear.

-

Aliquot Stock: Transfer 0.5 mL of Stock Solution (50 mg/mL) into a fresh sterile tube.

-

Add Vehicle: Slowly add 9.5 mL of the HP-β-CD/Saline vehicle while vortexing continuously. Do not add vehicle all at once to prevent shock precipitation.[1][2]

-

pH Adjustment (Critical): Measure pH. If pH > 6.0, titrate carefully with 0.1 N HCl to pH 4.5 – 5.5 . The amine must be protonated to ensure solubility.[4]

-

Filtration: Filter through a 0.22 µm PES syringe filter into a sterile vial.

-

Final Conc: 2.5 mg/mL.

-

Usage: Use within 24 hours.

Protocol C: Oral (PO) Formulation (Solution/Suspension)

Target Concentration: 10 – 100 mg/mL[2][3]

Option 1: Solution (Low to Medium Dose)

Vehicle: 10% DMSO / 40% PEG 400 / 50% Water (pH adjusted)[2][3]

-

Dispense required volume of Stock Solution (Protocol A).[2][4]

-

Add PEG 400 (40% of final volume) and vortex.

-

Add Distilled Water (50% of final volume).

-

Note: If precipitation occurs, switch to Option 2.[4]

Option 2: Suspension (High Dose / Tox Studies)

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water[2][3]

-

Weigh Solid: Weigh the required amount of solid compound (do not use DMSO stock) into a mortar.[2][4]

-

Wetting: Add Tween 80 (0.1% of final volume) and triturate with a pestle to wet the powder.

-

Levigation: Slowly add the 0.5% MC solution in small increments, grinding continuously to form a smooth paste.

-

Dilution: Transfer to a vial and rinse the mortar with remaining MC solution to reach final volume.

-

Homogenization: Vortex or use a probe homogenizer for 30 seconds.

-

Dosing: Stir continuously with a magnetic bar during dosing to ensure uniformity.

Stability & Quality Control

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear, particle-free (Solutions) Uniform dispersion (Suspensions) | Visual Inspection |

| pH | IV: 4.5 – 6.0 PO: 3.0 – 7.0 | pH Meter |

| Purity | > 95% peak area | HPLC-UV (254 nm) |

| Concentration | ± 10% of target | HPLC vs Standard Curve |

HPLC Method for Verification:

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 8 minutes.

Safety & Handling

-

Hazard Identification: As an aminopiperidine derivative, treat as a potential irritant and sensitizer.[2][4]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4] Handle powder in a fume hood to avoid inhalation.[4]

-

Waste: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.[1][2][3][4]

References

-

Compound Data: PubChem. 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS 902837-09-6).[1][2][3][4] National Library of Medicine.[4] Link[2]

-

Preclinical Formulation: Li, P., & Zhao, L. (2007).[4] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

-

Cyclodextrin Safety: Gould, S., & Scott, R. C. (2005).[4] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link

-

Vehicle Selection: Strickley, R. G. (2004).[2][3][4] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

Sources

- 1. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. 4-Amino-1-(3-methyl-2-pyridyl)piperidine, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.it]

Troubleshooting & Optimization

improving the yield of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE synthesis

Technical Support Ticket: #TS-SYN-4829 Subject: Optimization of 4-amino-1-(3-methyl-2-pyridyl)piperidine Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: Low yield and incomplete conversion during the synthesis of 4-amino-1-(3-methyl-2-pyridyl)piperidine. Target Molecule: 1-(3-methylpyridin-2-yl)piperidin-4-amine.

Root Cause Diagnosis: The primary bottleneck is the steric hindrance imposed by the methyl group at the C3 position of the pyridine ring. In a standard Nucleophilic Aromatic Substitution (SNAr), the incoming nucleophile (4-aminopiperidine) must attack the C2 position. The adjacent C3-methyl group physically obstructs the trajectory of attack and destabilizes the transition state (Meisenheimer complex).

Furthermore, if you are using unprotected 4-aminopiperidine, you likely face regioselectivity issues (primary vs. secondary amine attack) and dimerization , leading to a complex impurity profile that makes purification difficult.

Strategic Workflows (Decision Logic)

Before proceeding, select your pathway based on available resources and current failure mode.

Figure 1: Decision matrix for selecting the optimal synthetic route based on halogen leaving group and available equipment.

Protocol Optimization Guides

Protocol A: The "Brute Force" SNAr (Economy Route)

Best for: Large scale, cost-sensitive projects, or when Pd-catalysts are unavailable.

The Fix: Standard ethanol reflux will fail here. You must switch to a polar aprotic solvent to strip the cation from the base and increase the nucleophilicity of the amine, combined with high heat to overcome the steric barrier.

Reagents:

-

Electrophile: 2-Chloro-3-methylpyridine (1.0 equiv)

-

Nucleophile: 4-(Boc-amino)piperidine (1.2 equiv) — Crucial: Use Boc-protected to prevent side reactions.

-

Base: K2CO3 (2.5 equiv) or DIPEA (3.0 equiv)

-

Solvent: DMSO or NMP (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 2-chloro-3-methylpyridine and 4-(Boc-amino)piperidine in DMSO (concentration ~0.5 M).

-

Base Addition: Add finely ground K2CO3.

-

Thermal Activation: Heat to 120–130°C for 16–24 hours.

-

Tip: If using a microwave reactor, heat to 150°C for 45-60 minutes.

-

-

Workup: Cool to RT. Pour into crushed ice/water (10x volume). The organic product should precipitate.

-

Filtration: Filter the solid. If it oils out, extract with EtOAc, wash 3x with water (to remove DMSO), and dry over Na2SO4.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

|---|---|---|

| <10% Conversion | Temp too low / Chloride unreactive | Switch solvent to NMP and raise temp to 140°C. Add KI (0.1 equiv) as a catalyst (Finkelstein condition). |

| Black Tar | Oxidative decomposition | Degas solvent with N2 for 15 mins before heating. |

| Product "Oils Out" | DMSO retention | Wash organic layer with 5% LiCl solution to strip DMSO. |

Protocol B: Buchwald-Hartwig Amination (High Yield Route)

Best for: High value/small scale, or if the SNAr fails to reach >50% conversion.

The Fix: Palladium catalysis bypasses the steric barrier by forming a bond via oxidative addition/reductive elimination rather than direct nucleophilic attack.

Reagents:

-

Electrophile: 2-Bromo-3-methylpyridine (1.0 equiv) — Bromide is superior to Chloride for Pd chemistry.

-

Nucleophile: 4-(Boc-amino)piperidine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2-5 mol%)

-

Ligand: BINAP or Xantphos (4-10 mol%) — Bidentate ligands are required to prevent catalyst deactivation by the pyridine nitrogen.

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step:

-

Inert Atmosphere: Flame-dry glassware and cycle N2/Vacuum 3 times.

-

Mixing: Add Pd source, Ligand, Base, and Electrophile. Add Solvent.[1][2] Stir for 5 mins to pre-complex.

-

Addition: Add the amine nucleophile.

-

Heating: Heat to 100°C (Toluene) or Reflux (Dioxane) for 12 hours.

-

Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via column chromatography.[1][2]

Deprotection & Isolation (The "Crash Out")

Once you have the Boc-protected intermediate, you must remove the group to yield the final 4-amino-1-(3-methyl-2-pyridyl)piperidine.

The Challenge: The final product is a polar diamine. It is water-soluble and difficult to extract from aqueous basic layers.

Recommended Protocol (HCl Salt Isolation):

-

Dissolve Boc-intermediate in 1,4-Dioxane or MeOH.

-

Add 4M HCl in Dioxane (5-10 equiv).

-

Stir at RT for 2-4 hours.

-

Do not add water. The bis-HCl salt of the product should precipitate as a white/off-white solid.

-

Filter and Wash: Filter the solid and wash with Et2O to remove organic impurities. This yields the pure salt form, which is stable and easy to handle.

Visualizing the Impurity Profile

Figure 2: Common impurity pathways. Impurity B is eliminated by using Boc-protected amine.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent? A: No. Ethanol's boiling point (78°C) is insufficient to overcome the activation energy barrier caused by the 3-methyl steric hindrance. You need >120°C. Additionally, ethanol is protic and will solvate the anion, reducing its nucleophilicity.

Q: My TLC shows a spot that drags (streaks). How do I purify this? A: The free amine interacts strongly with silica.

-

Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH eluent. This deactivates the acidic sites on the silica gel.

Q: Why use Pd2(dba)3 instead of Pd(PPh3)4? A: Pd(PPh3)4 is often not active enough for sterically hindered aryl chlorides. Pd2(dba)3 combined with a specialized ligand like Xantphos or BINAP creates a catalyst with a wider "bite angle" that facilitates the reductive elimination step, which is the rate-determining step in hindered couplings [2].

References

-

Patent US7208603B2 : Synthesis method and intermediates of pyridin-2-yl-methylamine. (Demonstrates reductive amination and coupling strategies for similar pyridine-piperidine scaffolds).

-

Chemical Reviews : Palladium-Catalyzed Carbon-Nitrogen Bond Formation. (Authoritative review on Buchwald-Hartwig mechanism and ligand selection for hindered substrates).

-

NIH / PMC : Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals. (Discusses SNAr limitations on sterically hindered electrophiles).

-

NIH / PMC : Synthesis of N-Substituted-3-amino-4-halopyridines. (Provides protocols for deprotection and handling of amino-pyridine intermediates).

Sources

purification challenges of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Technical Support Center: Purification of 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Executive Summary: The "Sticky" Amine Challenge

You are likely here because your compound is streaking on TLC, eluting as a broad tail on flash chromatography, or turning into an intractable oil upon concentration.

4-Amino-1-(3-methyl-2-pyridyl)piperidine presents a "perfect storm" of purification challenges:

-

High Polarity: The primary amine (

) and the pyridine nitrogen create a highly polar surface area. -

Basicity: The primary amine (pKa ~10.5) and pyridine ring (pKa ~6.0) interact aggressively with the acidic silanol groups (

) present on standard silica gel. -

Chelation Potential: If synthesized via Buchwald-Hartwig amination, the diamine motif is an excellent ligand for Palladium, making catalyst removal difficult.

This guide moves beyond standard protocols to provide field-proven solutions for these specific issues.

Module 1: Chromatographic Strategies (The "Anti-Tailing" Protocols)

Standard silica chromatography (Hexane/Ethyl Acetate) will fail for this molecule. The compound will likely adsorb irreversibly to the silica or elute continuously over 20 fractions.

Protocol A: Amine-Modified Normal Phase (The Gold Standard)

Best for: Crude mixtures >500 mg where solubility in DCM is good.